molecular formula C17H18N2O5 B048795 Velnacrine maleate CAS No. 112964-99-5

Velnacrine maleate

货号: B048795
CAS 编号: 112964-99-5
分子量: 330.33 g/mol
InChI 键: NEEKVKZFYBQFGT-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Velnacrine maleate is a chemical compound known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate. It acts as a potent cholinesterase inhibitor, enhancing cholinergic functions. This compound has been developed primarily as an agent for treating Alzheimer’s disease due to its ability to improve learning and memory functions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of velnacrine maleate involves the reaction of 9-aminoacridine with formaldehyde and hydrogen cyanide, followed by reduction with sodium borohydride. The resulting product is then reacted with maleic acid to form the maleate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: Velnacrine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the acridine ring .

科学研究应用

Therapeutic Use in Alzheimer's Disease

Velnacrine maleate has been studied extensively as a treatment option for Alzheimer's disease due to its mechanism of action, which involves inhibiting the breakdown of acetylcholine, a neurotransmitter critical for memory and learning.

Clinical Studies Overview

  • Double-Blind Placebo-Controlled Trials : A significant study evaluated the effectiveness and safety of this compound in patients with clinically probable Alzheimer's disease. Participants were randomized to receive either placebo or varying doses of velnacrine (150 mg/d or 225 mg/d) over 24 weeks. Results indicated that cognitive behavior and memory scores deteriorated in the placebo group but remained stable in those receiving velnacrine, particularly at the higher dose .
  • Efficacy Results : The study found that this compound produced modest but significant benefits in cognitive function. Specifically, the higher dosage (225 mg) was more effective than the lower dosage (150 mg), with statistically significant improvements noted across various assessment scales, including the Alzheimer's Disease Assessment Scale and Clinical Global Impression of Change scales .
  • Safety Profile : Adverse effects were reported in about 30% of patients across treatment groups, with diarrhea being the most common side effect. Notably, liver function abnormalities were observed more frequently in those receiving velnacrine compared to placebo .

Pharmacokinetics and Dosing Considerations

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

Pharmacokinetic Studies

  • Predictable Pharmacokinetics : Research indicates that the pharmacokinetic profile of velnacrine is predictable across different populations, including young and elderly individuals. This predictability aids in establishing appropriate dosing regimens for both clinical trials and therapeutic applications .
  • Dosing Recommendations : Based on clinical findings, a dosing regimen of 225 mg/day is recommended for optimal efficacy while maintaining an acceptable safety profile. Adjustments may be necessary based on individual patient responses and tolerability .

Broader Implications and Future Directions

While the primary focus has been on Alzheimer's disease, the potential applications of this compound could extend to other cognitive disorders characterized by cholinergic deficits.

Research Gaps and Opportunities

  • Exploration Beyond Alzheimer's : Future research could explore the efficacy of this compound in other forms of dementia or cognitive impairment where cholinergic dysfunction is implicated. This includes conditions like vascular dementia or frontotemporal dementia.
  • Combination Therapies : Investigating velnacrine's effectiveness in combination with other pharmacological agents could enhance therapeutic outcomes and address multiple pathways involved in cognitive decline.

作用机制

Velnacrine maleate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, velnacrine increases the levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

相似化合物的比较

Comparison: Velnacrine maleate is unique due to its specific chemical structure and its ability to enhance cholinergic functions effectively. Compared to tacrine, velnacrine has a longer duration of action and fewer side effects. Donepezil and rivastigmine offer different pharmacokinetic profiles and selectivity, making them suitable for different therapeutic needs .

生物活性

Velnacrine maleate, also known as HP 029 or 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate, is a synthetic compound classified as a cholinesterase inhibitor . It has garnered significant attention for its potential therapeutic effects in the treatment of Alzheimer's disease (AD) and other cognitive impairments. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

Pharmacological Properties

This compound functions primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. Increased levels of ACh are associated with improved cognitive function and memory retention. The compound is characterized by:

  • Chemical Structure : C17H18N2O5
  • Molecular Weight : 342.34 g/mol
  • Mechanism of Action : Inhibition of AChE leads to enhanced cholinergic neurotransmission.

This mechanism is particularly beneficial in conditions like Alzheimer's disease, where cholinergic deficits are prominent.

Case Studies and Clinical Trials

  • Study on Non-Human Primates :
    A study evaluated the effects of this compound on memory performance in aged macaques. Doses ranging from 1 to 6 mg/kg were administered, revealing significant improvements in delayed matching-to-sample tasks, particularly at longer delays. The optimal dose was determined to be 4 mg/kg, showing sustained effects even 24 hours post-administration .
  • Double-Blind Placebo-Controlled Trials :
    A pivotal trial assessed the long-term effectiveness and safety of velnacrine in patients with clinically probable Alzheimer's disease. Participants were randomized to receive either a placebo or velnacrine at doses of 150 mg or 225 mg daily for 24 weeks. Results indicated that cognitive scores deteriorated in the placebo group but remained stable in both velnacrine groups. Notably, the higher dose (225 mg) demonstrated superior efficacy compared to the lower dose (150 mg) with statistically significant outcomes (P < .05) across various cognitive assessments .

Safety Profile

The safety profile of this compound has been evaluated extensively:

  • Adverse Events : Common side effects included diarrhea and reversible liver function abnormalities, which were dose-dependent. In clinical trials, treatment-related adverse events occurred in approximately 30% of patients receiving velnacrine compared to 36% in the placebo group .
  • Liver Function : Elevated liver enzymes were noted in a small percentage of patients, leading to discontinuation in some cases; however, these effects were generally reversible upon cessation of treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a predictable absorption and elimination profile:

  • Peak Plasma Concentrations : Achieved within 30-60 minutes post-administration.
  • Half-Life : The elimination half-life is relatively short, necessitating multiple daily doses to maintain therapeutic levels .

Summary Table of Clinical Findings

Study TypePopulationDosage (mg/day)DurationKey Findings
Non-Human Primate StudyAged Macaques4 - 6Single DoseSignificant improvement in memory tasks
Double-Blind TrialAlzheimer's Patients150 / 22524 weeksCognitive scores stable vs. deteriorating placebo
Safety StudyVarious PatientsVariableOngoingCommon side effects included diarrhea and liver enzyme elevation

常见问题

Basic Research Questions

Q. What experimental methodologies are used to determine the cholinesterase inhibitory mechanism of Velnacrine maleate?

this compound's mechanism as a cholinesterase inhibitor is established through in vitro enzyme assays measuring acetylcholinesterase (AChE) activity inhibition. These assays use spectrophotometric methods to quantify the reduction in substrate hydrolysis rates (e.g., acetylthiocholine). In vivo models, such as aged nonhuman primates or rodents, assess memory enhancement via delayed matching-to-sample (DMTS) tasks, where improvements in cognitive performance correlate with AChE inhibition .

Q. How are clinical trial endpoints standardized in Alzheimer’s disease (AD) studies involving this compound?

Efficacy endpoints in AD trials follow the NINCDS-ADRDA criteria for probable AD diagnosis, which emphasize progressive memory impairment and exclusion of other dementia causes . Functional outcomes are measured using validated scales like the Instrumental Activities of Daily Living (IADL) and Physical Self-Maintenance Scale (PSMS) to assess patient independence . Safety endpoints include monitoring liver enzymes (ALT, AST) due to dose-dependent hepatotoxicity risks .

Q. What pharmacokinetic parameters are critical for dosing this compound in elderly populations?

Key parameters include bioavailability, half-life, and clearance rates, which are assessed through phase I trials in healthy elderly volunteers. Population pharmacokinetic modeling accounts for age-related metabolic changes and intersubject variability, ensuring dose adjustments to minimize toxicity (e.g., limiting daily doses to ≤225 mg/day to reduce hepatocellular injury) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from this compound trials, such as variability in patient response rates?

Post hoc analyses suggest stratifying patients by biomarkers (e.g., AChE activity levels) or genetic polymorphisms affecting drug metabolism. Interim data from Protocol 201 revealed that only ~30% of patients showed robust cognitive improvement, highlighting the need for subgroup analyses using adaptive trial designs . Pharmacodynamic modeling may also identify non-responders early, enabling personalized dosing .

Q. What statistical models predict hepatotoxicity risk in AD patients treated with this compound?

The PROPP (Physician Reference of Predicted Probabilities) model applies logistic regression to demographic and baseline laboratory data (e.g., age, gender, ALT levels) to estimate individual hepatotoxicity risk. With 49% sensitivity and 88% specificity, PROPP prioritizes patients with >30% prior probability of liver injury, achieving 64–77% positive predictive value . Prospective validation is required to refine variables like CYP450 metabolic profiles .

Q. How do carry-over effects complicate the "enriched population" design in this compound trials?

Carry-over effects arise when prior exposure to this compound alters subsequent responses, confounding dose-replication phases. Protocol 201 found diminished efficacy upon re-exposure, suggesting washout periods or parallel-group designs instead of crossover paradigms. Bayesian adaptive methods may optimize dosing sequences while mitigating bias from prior treatment .

Q. What molecular interactions between this compound and erythrocyte membranes influence cholinergic signaling?

this compound binds acetylcholinesterase (AChE) on erythrocyte membranes, modulating cAMP production via Giαβ protein-coupled adenylyl cyclase inhibition. This interaction reduces PDE-3 activity through PKC phosphorylation, indirectly stabilizing cAMP levels. Comparative studies with natural ACh reveal distinct conformational changes in AChE-Velnacrine complexes, which may affect systemic cholinergic tone .

Q. Methodological Considerations

  • For basic studies :

    • Use in vitro AChE inhibition assays with purified enzymes or erythrocyte membranes .
    • Employ DMTS tasks in aged nonhuman primates to validate cognitive effects .
  • For advanced studies :

    • Apply PROPP-like models to stratify patients by hepatotoxicity risk .
    • Implement adaptive trial designs with Bayesian statistics to address response variability .
  • Data analysis :

    • Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to link drug exposure to cognitive outcomes .
    • Conduct sensitivity analyses to assess robustness of subgroup findings .

属性

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045158
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0
Record name Velnacrine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118909-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。